5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Medicinal chemistry Scaffold-based drug design Regioisomer differentiation

5-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1400540-04-6, molecular formula C₁₁H₇N₃O₂S, molecular weight 245.26 g/mol) is a heterocyclic small molecule comprising a thiophen-3-yl substituent at position 3 of a 1,2,4-oxadiazole core and a pyridin-2(1H)-one moiety at position 5. This compound belongs to the 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one subclass, a scaffold explored in HIF inhibition and anti-hyperproliferative patent disclosures.

Molecular Formula C11H7N3O2S
Molecular Weight 245.26
CAS No. 1400540-04-6
Cat. No. B2723579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
CAS1400540-04-6
Molecular FormulaC11H7N3O2S
Molecular Weight245.26
Structural Identifiers
SMILESC1=CC(=O)NC=C1C2=NC(=NO2)C3=CSC=C3
InChIInChI=1S/C11H7N3O2S/c15-9-2-1-7(5-12-9)11-13-10(14-16-11)8-3-4-17-6-8/h1-6H,(H,12,15)
InChIKeySDPLLCQREOLXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1400540-04-6): Chemical Identity, Scaffold Class, and Procurement Context


5-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1400540-04-6, molecular formula C₁₁H₇N₃O₂S, molecular weight 245.26 g/mol) is a heterocyclic small molecule comprising a thiophen-3-yl substituent at position 3 of a 1,2,4-oxadiazole core and a pyridin-2(1H)-one moiety at position 5 [1]. This compound belongs to the 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one subclass, a scaffold explored in HIF inhibition and anti-hyperproliferative patent disclosures [2]. Its closest well-characterized structural relative is the natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, which exhibits sub-micromolar apoptotic activity against SK-HEP-1 (IC₅₀ = 0.76 ± 0.03 µM) and Caco-2 (IC₅₀ = 0.98 ± 0.11 µM) tumour cell lines and PPAR-α agonist activity (EC₅₀ = 0.18–0.77 µM) [3][4]. The target compound is commercially available at ≥95% purity from multiple vendors and is supplied exclusively for research and development purposes .

Why Generic Substitution Fails for 5-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: Regioisomeric Specificity and Scaffold Orientation


Substitution of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1400540-04-6) by its closest commercially available regioisomer, 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1389455-64-4), is chemically inadvisable because the position of the pyridin-2(1H)-one attachment to the 1,2,4-oxadiazole ring is reversed. In the target compound, the pyridinone is linked at oxadiazole position 5, whereas in CAS 1389455-64-4 it is linked at oxadiazole position 3 [1]. This regioisomeric difference alters the electronic conjugation pathway between the pyridinone carbonyl and the oxadiazole heterocycle, modifies the hydrogen-bond donor/acceptor topology, and can fundamentally change target engagement profiles. The well-studied natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole—which shares the thiophene-at-position-5, pyridine-at-position-3 orientation—demonstrates potent PPAR-α agonism (EC₅₀ = 0.18–0.77 µM) and selective tumour cell apoptosis [2][3], but its activity cannot be extrapolated to the 5-pyridinone regioisomer because SAR studies in this scaffold class have explicitly shown that even modest alterations at the oxadiazole substitution positions produce >10-fold shifts in both cytotoxicity (CC₅₀) and PPAR-α activation (EC₅₀) [2]. Furthermore, the thiophene attachment position matters: the 5-[3-(thiophen-2-yl)] isomer differs in both LogP and reported cytotoxicity profiles .

Quantitative Differentiation Evidence for 5-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1400540-04-6) Versus Closest Analogs


Regioisomeric Connectivity: Oxadiazole C5-Pyridinone vs. Oxadiazole C3-Pyridinone Attachment

5-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1400540-04-6) is the C5-pyridinone regioisomer. Its closest commercially available analog, 3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1389455-64-4), is the C3-pyridinone regioisomer. The IUPAC names confirm this: the target compound is named as a 5-(1,2,4-oxadiazol-5-yl)pyridin-2-one derivative, whereas CAS 1389455-64-4 is a 3-(1,2,4-oxadiazol-5-yl)pyridin-2-one derivative [1]. When compared to the natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole (which bears a non-carbonyl pyridine at oxadiazole C3), both the connectivity and the oxidation state of the pyridine ring differ, resulting in distinct hydrogen-bonding pharmacophores [2][3].

Medicinal chemistry Scaffold-based drug design Regioisomer differentiation

Computed Physicochemical Property Profile: XLogP, TPSA, and Hydrogen-Bond Topology vs. Natural Product Comparator

The target compound possesses a computed XLogP3-AA of 1.0, a topological polar surface area (TPSA) of 96.3 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. The natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole has a higher computed clogP of 2.53 and lacks the additional H-bond acceptor contributed by the carbonyl oxygen of the pyridin-2(1H)-one tautomer [2]. The 0.5–1.5 log unit difference in lipophilicity and the additional H-bond acceptor in the target compound translate into a meaningfully different ADME prediction space, particularly for CNS penetration (lower XLogP) and solubility (higher TPSA) [1][2].

Physicochemical profiling Drug-likeness Computational chemistry

Class-Level PPAR-α Agonist Activity: Structural Basis for Inferring Target Compound Potential from the 1,2,4-Oxadiazole SAR Series

A systematic SAR study of 16 synthetic 1,2,4-oxadiazole analogs based on the natural product scaffold demonstrated that the thiophene ring at the oxadiazole C5 position is critical for PPAR-α agonist activity; replacement by furan (compound 1, EC₅₀ = 0.29–0.86 µM), pyrrole (compound 2, EC₅₀ = 4.69–14.79 µM), or N-methylpyrrole (compound 3, EC₅₀ = 2.34–8.34 µM) produced graded losses in potency [1]. The natural compound itself showed EC₅₀ = 0.18 µM (A-498 cells) and 0.77 µM (DU 145 cells), exceeding the activity of the positive control WY-14643 (EC₅₀ = 0.63 and 1.62 µM, respectively) [1]. Although the target compound (CAS 1400540-04-6) was not directly tested in this series, its thiophen-3-yl substituent is retained, and the pyridin-2(1H)-one at oxadiazole C5 introduces a carbonyl H-bond acceptor that could engage the PPAR-α AF-2 helix residues (TYR-464, TYR-314, TYR-280) identified as critical for agonist-induced co-activator recruitment in docking studies of the most potent analog, compound 16 (EC₅₀ = 0.23–0.83 µM) [1].

PPAR-α agonism Anticancer Nuclear receptor pharmacology

Thiophene Regioisomer Differentiation: 3-Thienyl vs. 2-Thienyl Attachment and Impact on Reported Cytotoxicity

The target compound bears a thiophen-3-yl group at oxadiazole C3. The direct thiophene regioisomer, 5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, differs only in the attachment point of the thiophene ring (C2 vs. C3 of thiophene). This positional isomer has been reported to exhibit an IC₅₀ of 10.38 µM against the MCF-7 breast cancer cell line, whereas a closely related thiadiazole analog showed an IC₅₀ of 4.37 µM against HepG2 . The 2-thienyl vs. 3-thienyl attachment alters the orientation of the sulfur atom relative to the oxadiazole ring, which in the PPAR-α SAR study was shown to be critical: the sulfur atom interacts favourably with zinc-containing PPAR-α domains, and thiophene replacement by nitrogen-containing heterocycles (pyrrole) reduced potency by >25-fold [1].

Thiophene regioisomerism Cytotoxicity profiling Structure-activity relationships

Commercial Purity Benchmarking: 95% Minimum Purity Specification and Quality Assurance Documentation

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC) from multiple vendors including AKSci (Catalog 4008EM) and Leyan (Product 1404889) . This purity level is consistent with its intended use as a research-grade building block or screening compound. In comparison, the regioisomer CAS 1389455-64-4 is available at ≥95% purity (VWR/Ambeed) and ≥98% purity (MolCore), with the higher-purity grade commanding a price premium . The target compound's purity specification is adequate for most biochemical and cell-based screening applications, though users requiring >98% purity for biophysical assays (e.g., SPR, ITC) should request additional analytical certification (COA) including HPLC chromatogram and NMR spectrum, which vendors provide upon request .

Chemical procurement Quality control Purity specification

Scaffold Novelty and Patent Space Differentiation: 5-(1,2,4-Oxadiazol-5-yl)pyridin-2(1H)-one as a Distinct HIF-Inhibitor Chemotype

The 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one scaffold is explicitly claimed in patent US20140329797A1 (Bayer Pharma AG) as a novel chemotype for HIF inhibition, distinct from the earlier 3-aryl-5-aryl-1,2,4-oxadiazole series claimed in WO 03/068230-A1 and WO 2005/018557-A2 (p38 MAP kinase/TNF-α inhibitors) [1][2]. The target compound's specific substitution pattern (thiophen-3-yl at oxadiazole C3, pyridin-2(1H)-one at oxadiazole C5) occupies a unique position in this chemical space. The anti-inflammatory activity of the structurally related natural oxadiazoles has been quantified: compound 1 (3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole) inhibited IL-1β, IL-6, and TNF-α production with an IC₅₀ of 0.87 µM across Hs 738.St/Int, Hs 746T, and NCI-N87 gastric cell lines [3]. While the target compound was not tested in this assay, the shared thiophen-3-yl-1,2,4-oxadiazole pharmacophore suggests potential anti-inflammatory activity that merits investigation.

HIF inhibition Patent landscape Chemical equity

Recommended Research and Industrial Application Scenarios for 5-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (CAS 1400540-04-6)


PPAR-α Agonist Screening in Kidney and Prostate Carcinoma Models

Based on the class-level PPAR-α activation data for structurally related 1,2,4-oxadiazoles [1], this compound is suitable for inclusion in PPAR-α transcriptional activation screens using A-498 (kidney carcinoma) and DU 145 (prostate carcinoma) cell lines. The thiophen-3-yl substituent is retained from the natural product pharmacophore (EC₅₀ = 0.18–0.77 µM), and the pyridin-2(1H)-one carbonyl may form additional hydrogen bonds with AF-2 helix residues TYR-464, TYR-314, and TYR-280 identified in docking studies [1]. Counter-screening against non-tumour RPTEC and WPMY-1 cells is recommended to assess tumour selectivity, following the protocol of Apaza Ticona et al. (2023) [1].

Regioisomeric Selectivity Profiling in Kinase or Nuclear Receptor Panels

The unique C5-pyridinone connectivity of this compound, as distinct from the C3-pyridinone regioisomer CAS 1389455-64-4 [2], makes it a valuable tool compound for probing regioisomer-dependent target engagement. Procurement of both regioisomers (CAS 1400540-04-6 and CAS 1389455-64-4) enables head-to-head selectivity profiling across kinase panels or nuclear receptor selectivity assays to determine whether the oxadiazole-pyridinone attachment position influences off-target activity. The computed XLogP difference (Δ ≈ 1.5 log units vs. the natural compound) may also translate into differential cellular permeability [2].

Building Block for Parallel SAR Library Synthesis at the Pyridinone N1 Position

The pyridin-2(1H)-one NH group at position 1 provides a synthetic handle for N-alkylation or N-arylation, enabling rapid diversification of the scaffold. Derivatives such as 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one (CAS 1396856-12-4) and 1-phenethyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one have been reported as accessible analogs , demonstrating the compound's utility as a core scaffold for focused library enumeration. The 95% purity specification is adequate for parallel synthesis applications where products will be purified post-reaction .

Anti-Inflammatory Cytokine Inhibition Screening in Gastrointestinal Cell Models

The structurally related natural 1,2,4-oxadiazole (3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole) demonstrated inhibition of IL-1β, IL-6, and TNF-α production with an IC₅₀ of 0.87 µM in Hs 738.St/Int, Hs 746T, and NCI-N87 gastric cell lines [3]. Although the target compound has not been directly evaluated in this assay, the shared thiophen-3-yl-1,2,4-oxadiazole pharmacophore supports its inclusion in anti-inflammatory screening cascades, particularly for gastrointestinal indications where the natural product isolate has shown ethnopharmacological relevance [3].

Quote Request

Request a Quote for 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.